Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
Description
Significance of Glycosyl Halides as Glycosyl Donors in Complex Carbohydrate Synthesis
Glycosyl halides, which are sugar derivatives with a halogen atom at the anomeric carbon, are highly valuable intermediates in the synthesis of polysaccharides and other carbohydrate-based molecules. fiveable.me Their utility stems from the fact that the halogen atom is a good leaving group, making the anomeric carbon susceptible to nucleophilic attack by an alcohol, thus facilitating the formation of a glycosidic bond. fiveable.me This class of glycosyl donors was first utilized in the late 19th and early 20th centuries, with the Koenigs-Knorr reaction being a seminal example. wikipedia.orgnumberanalytics.com This reaction, originally involving the use of silver carbonate to activate a glycosyl halide for reaction with an alcohol, has been a cornerstone in carbohydrate chemistry. wikipedia.orgnumberanalytics.com
The reactivity of glycosyl halides is influenced by several factors, including the nature of the halogen, with reactivity generally increasing from fluoride (B91410) to iodide. rsc.org Glycosyl bromides have historically been favored over chlorides due to their higher reactivity and relative ease of synthesis. nih.gov The protecting groups on the sugar also play a critical role, with electron-withdrawing groups like benzoyl esters decreasing reactivity and electron-donating groups like benzyl (B1604629) ethers increasing it. rsc.org The presence of a participating group, such as a benzoyl ester at the C2 position, can provide anchimeric assistance, leading to the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity. wikipedia.org The versatility and well-understood reactivity of glycosyl halides have cemented their importance as indispensable tools in the synthesis of complex glycans. fiveable.menih.govacs.orgnih.gov
Importance of Fucopyranose Derivatives in Glycoscience and Synthetic Carbohydrate Chemistry
L-fucose, a deoxyhexose sugar, is a crucial monosaccharide found in a wide array of glycans across various organisms, from bacteria to humans. frontiersin.orgnih.gov Unlike most other sugars in mammals which exist in the D-configuration, fucose is present in the L-configuration. nih.gov Fucose-containing glycans, or fucosides, are involved in a multitude of biological processes, including cell-cell recognition, cell adhesion, immune responses, and host-microbe interactions. frontiersin.orgpatsnap.comacs.org For instance, fucosylated glycans are key components of the ABO and Lewis blood group antigens. frontiersin.orgfrontiersin.org
In the immune system, fucosylated structures on the surface of leukocytes are essential for their adhesion to endothelial cells, a critical step in the inflammatory response. patsnap.comfrontiersin.org Fucosylation also plays a significant role in cancer, with altered fucosylation patterns on cell surface glycoproteins being recognized as cancer biomarkers. nih.gov Furthermore, pathogens like Helicobacter pylori utilize fucosylated host glycans for adhesion to gastric epithelial cells. nih.gov Given the profound biological importance of fucosides, the development of synthetic methods to access these molecules is of paramount importance for glycobiology research. The ability to synthesize specific fucosylated oligosaccharides allows for detailed studies of their structure-function relationships and provides tools to probe their roles in health and disease. nih.gov
Overview of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose as a Key Building Block in Advanced Glycan Synthesis
This compound is a key glycosyl donor used in the synthesis of L-fucose-containing oligosaccharides. medchemexpress.combiosynth.com This compound is a fucopyranosyl bromide where the hydroxyl groups at positions 2, 3, and 4 are protected by benzoyl groups. The benzoyl protecting groups serve a dual purpose: they are relatively stable to a range of reaction conditions and, crucially, the benzoyl group at the C2 position can act as a participating group. This participation helps to control the stereochemical outcome of the glycosylation reaction, favoring the formation of the thermodynamically more stable α-glycosidic linkage, which is the anomer often found in biologically relevant fucosides.
The use of this compound allows for the introduction of a fucosyl moiety onto a glycosyl acceptor, which can be another monosaccharide, an oligosaccharide, or an aglycone. This makes it a valuable building block for the construction of complex glycans that are otherwise difficult to obtain from natural sources. The synthesis of such complex structures is essential for advancing our understanding of the roles of fucosylated glycans in various biological systems and for the development of novel carbohydrate-based therapeutics and diagnostics. medchemexpress.com
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | [(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate (B1203000) nih.gov |
| Molecular Formula | C₂₇H₂₃BrO₇ biosynth.comnih.govglentham.comscbt.com |
| Molecular Weight | 539.37 g/mol biosynth.comglentham.comscbt.com |
| CAS Number | 855662-12-3 biosynth.comglentham.comscbt.com |
| Canonical SMILES | C[C@H]1C@HOC(=O)C4=CC=CC=C4 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXFYBHGDPZCZ-QTDWSHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bromo 2,3,4 Tri O Benzoyl L Fucopyranose
Strategies for Regioselective Benzoylation of L-Fucopyranose Precursors
The regioselective installation of benzoyl groups at the C-2, C-3, and C-4 hydroxyls of L-fucopyranose is a critical step that dictates the reactivity and conformational properties of the resulting glycosyl donor. Differentiating between the various hydroxyl groups on the sugar ring presents a significant synthetic challenge nih.govwiley-vch.de. The primary C-6 hydroxyl is generally the most reactive due to sterics, while the anomeric hydroxyl at C-1 has unique reactivity as a hemiacetal wiley-vch.de.
Strategies to achieve the desired 2,3,4-tribenzoylated pattern often involve multi-step sequences where other hydroxyl groups are temporarily masked. For instance, starting with a methyl α-L-fucopyranoside fixes the anomeric position, allowing for manipulation of the remaining hydroxyls. A common approach involves the use of orthoesters or benzylidene acetals to protect vicinal diols, such as the C-3 and C-4 positions, while the C-2 hydroxyl is benzoylated wiley-vch.denih.gov. Subsequent removal of the temporary protecting group followed by benzoylation can yield the desired pattern. Research has shown that direct benzoylation of methyl L-fucoside can yield the 2,3-di-O-benzoate, highlighting the inherent reactivity differences that can be exploited acs.org.
| Strategy | Description | Key Reagents | Outcome |
| Direct Benzoylation | A one-step reaction aiming to exploit the inherent reactivity differences of the hydroxyl groups. nih.gov | Benzoyl chloride, Pyridine | Often results in mixtures of partially and fully benzoylated products. Regioselectivity can be influenced by temperature and stoichiometry. nih.gov |
| Protecting Group Strategy | Involves temporarily blocking certain hydroxyls to direct benzoylation to the desired positions (C-2, C-3, C-4). wiley-vch.denih.gov | Benzylidene acetals, Orthoesters, Trityl ethers | Allows for precise, stepwise benzoylation, leading to a single, desired regioisomer. |
| Anomeric Protection | The anomeric position is first protected (e.g., as a thioglycoside) before benzoylation of the remaining hydroxyls. nih.gov | Thiophenol, Lewis Acid | Secures the anomeric center, allowing for subsequent benzoylation and later conversion to the glycosyl bromide. |
Conversion of Anomeric Precursors to Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
Once the 2,3,4-tri-O-benzoyl-L-fucopyranose precursor is obtained, the next critical step is the introduction of bromine at the anomeric center. This transformation creates the glycosyl donor, ready for glycosylation reactions. Several routes exist, starting from different anomeric functionalities.
The most direct route involves the conversion of the free anomeric hydroxyl group (a hemiacetal) of 2,3,4-tri-O-benzoyl-L-fucopyranose into a bromide. This transformation requires reagents that can activate the hydroxyl group for nucleophilic substitution by a bromide ion.
One effective method utilizes the Appel reagent, a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) nih.gov. This reagent mixture generates a phosphonium bromide species in situ, which activates the anomeric hydroxyl, facilitating its displacement to form the α-glycosyl bromide stereoselectively nih.govamanote.com.
| Reagent System | Solvent | Temperature | Typical Outcome |
| CBr₄ / PPh₃ (Appel Reagent) nih.gov | Dichloromethane (DCM) | 0 °C to Room Temp. | Good to excellent yields of the α-bromide, formed stereoselectively. |
| Oxalyl Bromide / DMF (cat.) researchgate.net | DCM / Acetonitrile (B52724) | 0 °C | Nearly quantitative yield of the α-bromide, high purity. |
| HBr in Acetic Acid researchgate.net | Acetic Acid | Room Temp. | Effective, but the strong acidic conditions may not be suitable for sensitive substrates. |
An alternative and widely used strategy begins with a precursor that has an acetate or another ester group at the anomeric position, such as 1-O-acetyl-2,3,4-tri-O-benzoyl-L-fucopyranose. These anomeric esters are typically more stable than the corresponding hemiacetals and can be cleanly converted into glycosyl bromides.
The classical method involves treating the per-acylated sugar with a solution of hydrogen bromide (HBr) in glacial acetic acid nih.govresearchgate.net. This reaction proceeds readily to give the thermodynamically favored α-glycosyl bromide. Milder and more modern reagents have also been developed to effect this transformation, including trimethylsilyl (B98337) bromide (TMSBr), which offers the advantage of a simple workup as the byproduct, trimethylsilyl acetate, is volatile nih.gov. Another approach involves the activation of anomeric picolinic esters with copper(II) bromide under mild, neutral conditions nih.gov.
| Reagent | Solvent | Key Features | Reference |
| HBr in Acetic Acid | Acetic Acid | Classic, robust method. Can be corrosive and harsh. | nih.gov |
| Trimethylsilyl Bromide (TMSBr) | Dichloromethane (DCM) | Milder conditions, volatile byproducts simplify purification. | nih.gov |
| Acetyl Bromide (AcBr) / Methanol (B129727) (MeOH) | Dichloromethane (DCM) | In situ generation of HBr, suitable for acid-sensitive substrates. | nih.gov |
| Copper(II) Bromide (CuBr₂) | Dichloromethane (DCM) | Activates anomeric picoloyl esters under neutral conditions. | nih.gov |
Indirect routes provide strategic advantages, particularly when the precursor needs to be stable through multiple synthetic steps. Thioglycosides, such as phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside, are exceptionally useful intermediates. They are stable to a wide range of reaction conditions used for protecting group manipulations but can be readily converted into glycosyl bromides when needed manchester.ac.ukumsl.edu.
The conversion is most commonly achieved by treatment with elemental bromine (Br₂). This reaction is typically fast, clean, and high-yielding, proceeding within minutes at low temperatures nih.govnih.gov. The thioglycoside is activated by bromine to form a bromosulfonium intermediate, which is then displaced by bromide ion to yield the glycosyl bromide nih.gov. This method's mildness makes it compatible with a broad array of protecting groups, including benzoates manchester.ac.uk. Other sulfur-based leaving groups and even selenoglycosides can serve as precursors for glycosyl bromides through similar activation principles sfc.ac.in.
Optimization of Reaction Conditions for Donor Synthesis and Yield Enhancement
The efficiency of synthesizing this compound hinges on the careful optimization of reaction parameters to maximize yield and stereoselectivity while minimizing side reactions. For direct bromination of hemiacetals, using milder reagents like oxalyl bromide instead of harsher HBr/acetic acid can improve yields, especially for complex substrates researchgate.net.
In the conversion of thioglycosides, while the reaction with bromine is generally efficient, the stability of the resulting glycosyl bromide can be a concern. The initially formed, more reactive β-bromide can anomerize to the more stable but less reactive α-bromide nih.govacs.org. To mitigate this and other side reactions like hydrolysis, conditions are often optimized by running the reaction at low temperatures (e.g., -50 °C) and sometimes including a non-nucleophilic base to scavenge any acid generated nih.gov.
The choice of solvent is also critical. Dichloromethane is commonly used for these transformations, but other solvents like 1,2-dichloroethane have been employed, sometimes in combination with additives like triflic acid to enhance the activation of less reactive donors mdpi.com. Ultimately, the optimization process involves a careful balance of the reactivity of the precursor, the power of the activating reagent, and the stability of the final product under the chosen conditions.
Mechanistic and Stereochemical Aspects of Glycosylation with Bromo 2,3,4 Tri O Benzoyl L Fucopyranose
Fundamental Mechanisms of Glycosyl Halide Activation in Fucosylation
Glycosylation reactions with glycosyl halides, such as fucopyranosyl bromides, are initiated by the activation of the anomeric carbon-halogen bond. This is typically achieved using a promoter, often a Lewis acid or a metal salt, which facilitates the departure of the halide leaving group. nih.govyoutube.com This initial activation step generates a highly electrophilic intermediate at the anomeric position, which is then attacked by a nucleophile (the glycosyl acceptor). youtube.com The precise nature of this intermediate and the pathway of the subsequent nucleophilic attack dictate the stereochemistry of the newly formed glycosidic linkage.
Upon activation and departure of the bromide ion, a transient, positively charged species forms at the anomeric carbon. This intermediate is central to the glycosylation mechanism. academie-sciences.fr It can exist in two primary forms:
Oxocarbenium Ion : This is a resonance-stabilized cation where the positive charge is shared between the anomeric carbon and the ring oxygen. nih.govnih.govyoutube.com The oxocarbenium ion intermediate tends to adopt a flattened half-chair or boat conformation due to the sp²-hybridization of the anomeric carbon. nih.gov This planarity can allow a glycosyl acceptor to attack from either the top (α) or bottom (β) face, which can lead to a mixture of anomeric products, thereby scrambling the stereoselectivity of the reaction. nih.govnih.gov
Acyloxonium Ion : In the specific case of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, the benzoyl group at the C-2 position plays a crucial role. The carbonyl oxygen of this adjacent ester group can attack the anomeric carbon as the bromide leaves, forming a stable, bicyclic five-membered ring known as an acyloxonium ion (specifically, a dioxolenium ion). beilstein-journals.orgnih.govresearchgate.net This process is known as neighboring group participation. beilstein-journals.orgmdpi.com The formation of this rigid, fused-ring intermediate effectively blocks one face of the sugar ring (the α-face in this instance), directing the incoming nucleophile to the opposite face. researchgate.net This is the key to achieving high stereoselectivity in many glycosylation reactions. beilstein-journals.orgnih.gov
The reaction pathway is often a continuum, and the relative stability of these intermediates depends on the donor's protecting groups, the solvent, and the promoter system. nih.govnih.govacs.org For donors with a participating C-2 acyl group, the formation of the acyloxonium ion is generally the dominant and stereochemistry-controlling pathway. nih.govfu-berlin.de
The mechanism of glycosidic bond formation is often described as existing on a spectrum between two idealized pathways: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). nih.govnih.gov
Sₙ1-like Pathway : This pathway involves a stepwise mechanism where the leaving group departs first, forming a discrete glycosyl cation intermediate (like an oxocarbenium ion). masterorganicchemistry.comyoutube.com This intermediate then reacts with the nucleophile in a second, typically fast, step. masterorganicchemistry.com The rate of this reaction is dependent only on the concentration of the glycosyl donor. youtube.com A pure Sₙ1 mechanism would lead to racemization, but in glycosylation, the anomeric effect and other factors often provide some facial selectivity. acs.org
Sₙ2-like Pathway : This pathway involves a single, concerted step where the nucleophile attacks the anomeric carbon from the backside as the leaving group departs simultaneously. masterorganicchemistry.comlibretexts.org This process leads to a complete inversion of stereochemistry at the anomeric center. The rate of an Sₙ2 reaction is dependent on the concentrations of both the glycosyl donor and the nucleophile. libretexts.org
In the context of this compound, the mechanism is more nuanced. The neighboring group participation of the C-2 benzoyl group leads to the formation of an acyloxonium ion intermediate. beilstein-journals.org The subsequent attack by the glycosyl acceptor on this intermediate occurs in a stereospecific, Sₙ2-like fashion at the anomeric carbon, forcing the formation of the 1,2-trans product. nih.govacs.org Therefore, while a distinct intermediate is formed (an Sₙ1-like feature), the stereochemical outcome is highly controlled (an Sₙ2-like feature). This combined mechanism ensures high fidelity in the synthesis of 1,2-trans-fucosides.
Influence of Protecting Groups on Reactivity and Stereoselectivity in Glycosylations
The use of an acyl protecting group at the C-2 position is a classic and highly effective strategy for ensuring the formation of 1,2-trans glycosidic linkages. beilstein-journals.orgmdpi.comacs.org The mechanism relies on neighboring group participation, as described previously.
Activation : The reaction is initiated by a promoter that coordinates to the anomeric bromide, facilitating its departure.
Acyloxonium Ion Formation : As the C-Br bond breaks, the carbonyl oxygen of the C-2 benzoyl ester attacks the electrophilic anomeric carbon. beilstein-journals.orgresearchgate.net
Intermediate : This intramolecular attack forms a stable, bicyclic dioxolenium ion intermediate. nih.govtandfonline.com This intermediate effectively shields the α-face of the fucopyranose ring.
Stereoselective Attack : The glycosyl acceptor (nucleophile) can then only attack the anomeric carbon from the unhindered β-face. researchgate.net
Product Formation : This backside attack opens the dioxolenium ring and results in the exclusive or predominant formation of the 1,2-trans-glycoside (an α-L-fucoside, which is stereochemically equivalent to a β-D-galactoside). beilstein-journals.orgacs.org
This strategy is so reliable that the C-2 benzoyl group is considered a "participating" group, actively directing the stereochemical outcome of the reaction. nih.govnih.gov
The benzoyl groups at the C-3 and C-4 positions, while not directly participating in the same manner as the C-2 group, still exert significant influence through electronic and steric effects.
| Protecting Group Type | Electronic Effect | Common Examples | Impact on Reactivity | Typical Stereochemical Influence (at C-2) |
|---|---|---|---|---|
| Acyl (Ester) | Electron-Withdrawing | Benzoyl, Acetyl, Pivaloyl | Disarming (decreases reactivity) beilstein-journals.org | Participating (directs 1,2-trans) beilstein-journals.orgacs.org |
| Alkyl (Ether) | Electron-Donating | Benzyl (B1604629) (Bn), p-Methoxybenzyl (PMB) | Arming (increases reactivity) beilstein-journals.org | Non-participating (often gives 1,2-cis or mixed anomers) nih.gov |
Catalytic Systems and Their Impact on Anomeric Control in Fucosylation
The activation of the fucosyl bromide is achieved through the use of a promoter or catalyst. The choice of this catalytic system is critical for achieving an efficient reaction. For glycosyl halides, common promoters include insoluble and soluble salts of heavy metals. nih.gov
Silver Salts : Soluble silver salts like silver trifluoromethanesulfonate (B1224126) (AgOTf) and silver perchlorate (B79767) (AgClO₄) are highly effective promoters. nih.gov They act as powerful halophiles, abstracting the bromide from the anomeric center to generate the reactive glycosyl cation. The non-coordinating nature of the triflate or perchlorate counterion promotes the dissociation needed for the reaction to proceed.
Mercury Salts : Reagents such as mercury(II) cyanide (Hg(CN)₂) and mercury(II) bromide (HgBr₂) have also been widely used, particularly in older methodologies. youtube.com
Lewis Acids : In some glycosylation systems, particularly with other types of leaving groups, Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are used as promoters. beilstein-journals.orgnih.gov
| Catalyst/Promoter | Typical Application | Mechanism of Action | Notes |
|---|---|---|---|
| Silver Triflate (AgOTf) | General activation of glycosyl halides | Halide abstraction by Ag⁺ to form AgBr and a glycosyl triflate/cation. nih.gov | Highly effective; generates a non-coordinating triflate anion. |
| Silver(I) Carbonate (Ag₂CO₃) | Koenigs-Knorr reaction | Heterogeneous halide abstraction and acid scavenger. nih.gov | Slower reactions, often requires excess reagent. |
| Mercury(II) Cyanide (Hg(CN)₂) | Activation of glycosyl bromides and chlorides | Forms stable mercury halides. | Effective but highly toxic; largely replaced by other methods. |
| Lewis Acids (e.g., TMSOTf) | Activation of various glycosyl donors (imidates, thioglycosides, etc.) | Activates the leaving group through coordination. beilstein-journals.org | Less common for direct activation of glycosyl halides but central to many other glycosylation methods. |
Application of Lewis Acid Promoters and Heavy Metal Salts
The activation of glycosyl bromides is a critical step in glycosylation, and historically, heavy metal salts have been the promoters of choice. The classic Koenigs-Knorr reaction utilized insoluble silver salts like silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) to activate the anomeric C-Br bond and act as an acid scavenger for the HBr byproduct. nih.gov Over time, other metal salts, including those of cadmium, have also been employed. nih.govresearchgate.net For instance, cadmium carbonate has been used to promote glycosylations with various glycosyl halide donors. nih.gov
The efficiency of these early methods often suffered from slow reaction rates and the need for large excesses of expensive or toxic reagents. researchgate.net A significant advancement came with the discovery that combining silver salts with catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dramatically accelerates the reaction. researchgate.net This dual-promoter system allows for milder conditions and reduces the required amount of the silver salt. researchgate.net
Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃•OEt₂) are also widely used to promote glycosylation and can influence the stereochemical outcome by promoting anomerization. nih.govresearchgate.net The choice of Lewis acid is critical, as their reactivity and effects can vary significantly. Anomer distributions are influenced by the specific Lewis acid used, its concentration, the protecting groups on the saccharide, and the temperature. researchgate.net In some instances, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) has been identified as an effective catalyst for activating glycosyl bromides, avoiding the need for co-catalysts or acid scavengers. researchgate.net
Table 1: Selected Promoters for Glycosylation with Glycosyl Halides This table is generated based on data from multiple sources and provides a representative overview.
| Promoter/Catalyst System | Type | Typical Application/Observations |
|---|---|---|
| Silver Carbonate (Ag₂CO₃) | Heavy Metal Salt | Classic Koenigs-Knorr promoter, acts as acid scavenger. nih.govnih.gov |
| Silver Oxide (Ag₂O) | Heavy Metal Salt | Used similarly to Ag₂CO₃; reactions can be slow. nih.govnih.gov |
| Cadmium Carbonate (CdCO₃) | Heavy Metal Salt | Used in Helferich conditions for glycosylation. nih.govresearchgate.net |
| Ag₂O / TMSOTf (cat.) | Combined System | Greatly accelerates glycosylation compared to Ag₂O alone. researchgate.net |
| Tin(IV) Chloride (SnCl₄) | Lewis Acid | Promotes glycosylation and anomerization. nih.govresearchgate.net |
| Titanium(IV) Chloride (TiCl₄) | Lewis Acid | Promotes anomerization; may lead to glycosyl chloride by-products. semanticscholar.org |
Effects of Anomerization Conditions and Ancillary Additives
Anomerization, the epimerization at the anomeric center, is a powerful tool for achieving the thermodynamically more stable glycoside, which is often the 1,2-cis product. Lewis acids are primary promoters of anomerization. nih.govresearchgate.net They can coordinate to the pyranose ring oxygen, leading to the cleavage of the glycosidic bond and subsequent isomerization to the more stable anomer. researchgate.net It has been shown that HBr generated during the course of a glycosylation reaction can also induce the anomerization of the kinetic β-glucoside product to the thermodynamic α-glucoside. nih.gov
The stereochemical outcome of glycosylation is not solely dependent on the primary promoter but can be fine-tuned by ancillary additives. researchgate.net By simply altering additives, it is possible to stereoselectively achieve either α- or β-glycosides. researchgate.net For example, while the participating C-2 benzoate (B1203000) group in this compound directs toward the α-anomer, competing SN2-like pathways can lead to the β-anomer. The balance between these pathways can be shifted by additives that influence the stability and reactivity of the intermediate species. The addition of phosphines, such as tri-(2,4,6-trimethoxyphenyl)phosphine (TTMPP), has been shown to improve low α-stereoselectivity in certain glycosylations. nih.gov In some systems, organocatalysts like thiourea (B124793) derivatives have been used in conjunction with other promoters to facilitate SN2-type glycoside bond formation, yielding high stereoselectivity. nih.gov
Solvent Effects on Stereochemical Outcomes of Glycosylation Reactions
The choice of solvent plays a critical role in determining the pathway of a glycosylation reaction and, consequently, its stereochemical outcome. The solvent can influence the stability of reactive intermediates, such as the oxocarbenium ion, and affect the balance between SN1 and SN2 reaction mechanisms. nih.gov
In glycosylations promoted by silver(I) oxide and a catalytic acid, reactions in nonpolar solvents often proceed via a specific mechanistic pathway. nih.gov Conversely, polar solvents can significantly slow down these reactions and increase the likelihood of side processes. nih.gov The use of acetonitrile (B52724) as a solvent or co-solvent is known to be beneficial for α-stereoselectivity in some glycosylations, potentially through the in-situ formation of a nitrilium-ion intermediate that blocks the β-face from nucleophilic attack. The anomerization process can often be suppressed by using an appropriate solvent. nih.gov The stereoselectivity of neighboring group-directed glycosylations has been observed to be dependent on the concentration of the reactants, a factor that is intrinsically linked to the solvent volume. acs.org This suggests that at higher concentrations, bimolecular SN2-like reactions, which lead to inversion of stereochemistry (β-fucosides), can compete more effectively with the unimolecular, neighboring group-assisted pathway that gives the α-fucoside. acs.org
Substrate Scope and Acceptor Reactivity in Fucosylation Reactions
The outcome of a glycosylation reaction is decisively influenced by the reactivity of both the glycosyl donor and the glycosyl acceptor. rsc.org While donor reactivity is well-studied, the impact of the acceptor nucleophilicity is also a critical, albeit more nuanced, parameter that affects both chemical yield and stereoselectivity. rsc.orgnih.gov
The reactivity of the acceptor alcohol can be tuned by its protecting groups. universiteitleiden.nl Electron-withdrawing groups, such as benzoates, on the acceptor molecule generally have a retarding effect on the glycosylation rate. universiteitleiden.nl Conversely, electron-donating groups like benzyl ethers tend to increase the acceptor's nucleophilicity. It has been demonstrated that changing a single benzyl group for a benzoate on an acceptor can be enough to turn a non-stereoselective reaction into a completely α-selective one. nih.gov Primary alcohols are generally more reactive nucleophiles than sterically hindered secondary alcohols, which can lead to lower yields and compromised stereoselectivity in reactions with the latter. nih.gov
A study involving the coupling of enantiomeric d- and l-per-O-benzoylated fucopyranosyl bromides with a D-glucosamine acceptor highlighted the concept of "stereochemical matching and mismatching". acs.org The reaction of this compound (an L-donor) with the D-acceptor was a "matched pair," displaying excellent 1,2-trans-selectivity (forming the α-linkage). acs.org In contrast, the corresponding D-donor with the same acceptor was a "mismatched pair," showing a strong dependence on concentration and lower stereoselectivity. acs.org This demonstrates that the inherent stereochemistry of both the donor and acceptor plays a crucial role in the transition state energetics, thereby influencing the stereochemical outcome.
Table 2: Influence of Acceptor Reactivity on Glycosylation Outcome This table is a generalized representation based on established principles of glycosylation chemistry.
| Acceptor Type | Relative Reactivity | Typical Outcome with this compound |
|---|---|---|
| Primary Alcohol | High | Generally good yields and high α-selectivity. |
| Secondary Alcohol (unhindered) | Moderate | Good yields, α-selectivity may be slightly reduced. |
| Secondary Alcohol (hindered) | Low | Lower yields, potential for decreased stereoselectivity. nih.gov |
| Acceptor with electron-donating groups (e.g., benzyl ethers) | Increased | Faster reaction rates. universiteitleiden.nl |
| Acceptor with electron-withdrawing groups (e.g., benzoates) | Decreased | Slower reaction rates, can sometimes enhance selectivity. nih.govuniversiteitleiden.nl |
Harnessing a Specialized Glycosyl Donor: Strategic Applications of this compound in Synthesis
The chemical compound this compound is a pivotal glycosyl donor in the field of glycobiology and synthetic carbohydrate chemistry. medchemexpress.comnih.gov Its structure, featuring an anomeric bromide as a leaving group and benzoyl esters as protecting groups, renders it a highly reactive and effective agent for introducing the L-fucose monosaccharide into more complex molecules. The benzoyl groups provide anchimeric assistance, which helps to control the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages. wikipedia.orglibretexts.org This controlled reactivity is essential for the precise construction of the intricate fucosylated structures that play critical roles in a myriad of biological processes. oup.com
Strategic Applications in the Synthesis of Complex Fucosylated Architectures
The synthesis of complex carbohydrates containing L-fucose is a significant endeavor in chemistry, driven by the diverse roles these molecules play in biology, from cell-cell recognition and immune responses to pathogenesis. oup.comumsl.edu Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose serves as a key building block in this pursuit, enabling the creation of custom-designed fucosylated structures for biological investigation.
Fucosylated oligosaccharides are central to many biological recognition events. For instance, they form the basis of the ABO blood group antigens and the Lewis antigens, which are crucial in cell adhesion and inflammatory responses. oup.comnih.gov The chemical synthesis of these molecules is vital for producing pure, structurally defined compounds for biological studies, a task for which fucosyl bromides are well-suited. researchgate.netnih.gov
The creation of both linear and branched oligosaccharides relies on the sequential and controlled addition of monosaccharide units. This compound and its analogue, 2,3,4-tri-O-benzyl-α-l-fucopyranosyl bromide, are effective fucosylating agents for this purpose. researchgate.netnih.gov In a classic Koenigs-Knorr reaction, the glycosyl bromide is activated by a promoter, often a heavy metal salt like silver carbonate or mercuric bromide, to react with a free hydroxyl group on a glycosyl acceptor. wikipedia.orgresearchgate.net
This methodology has been successfully applied to the synthesis of significant human milk oligosaccharides (HMOs) like 2'-Fucosyllactose and 3-Fucosyllactose. researchgate.netgoogle.com For example, the glycosidation of a selectively protected lactose (B1674315) acceptor with a fucopyranosyl bromide donor, catalyzed by bromide ion or other promoters, yields the fully protected trisaccharide backbone. researchgate.net Subsequent removal of the protecting groups furnishes the final, biologically active oligosaccharide. The synthesis of more complex structures, such as the Lewis Y hexasaccharide, also employs fucosyl donors, often in one-pot reaction sequences to improve efficiency. nih.gov
| Target Oligosaccharide | Fucose Linkage Type | Biological Relevance | Synthetic Precursor Example |
|---|---|---|---|
| 2'-Fucosyllactose | α(1→2) | Human Milk Oligosaccharide (HMO), prebiotic | 2,3,4-tri-O-benzyl-α-l-fucopyranosyl bromide |
| 3-Fucosyllactose | α(1→3) | Human Milk Oligosaccharide (HMO) | 2,3,4-tri-O-benzyl-α-l-fucopyranosyl bromide |
| Lewis X Trisaccharide | α(1→3) | Cell adhesion, inflammation marker | GDP-fucose (chemoenzymatic) |
| Lewis Y Tetrasaccharide | α(1→2) and α(1→3) | Tumor-associated carbohydrate antigen | Thioglycoside fucosyl donor |
A primary challenge in oligosaccharide synthesis is achieving regioselectivity—targeting a single hydroxyl group among many on a complex acceptor molecule. Various strategies have been developed to control the site of glycosylation. One approach involves using an orthogonally protected acceptor, where different hydroxyl groups have distinct protecting groups that can be removed selectively to expose a specific reaction site. nih.gov Another method utilizes directing agents, such as tin or boron compounds, which can transiently coordinate to specific diol or hydroxyl groups on the acceptor, thereby directing the incoming glycosyl donor to a particular position. nih.gov
For instance, tin-mediated glycosylation has been shown to be highly selective for the 6-position in unprotected hexopyranosides. acs.org The use of fucosyl bromide donors in Koenigs-Knorr type reactions, promoted by systems like tetrabutylammonium (B224687) bromide, allows for the formation of specific linkages, such as the α(1→3) bond found in various biologically active glycans. elsevierpure.com The reactivity of the glycosyl donor itself, influenced by its protecting groups (e.g., benzoyl vs. benzyl), is also a critical factor that chemists can modulate to achieve the desired outcome. nih.govrsc.org
Glycoconjugates, where glycans are attached to proteins or lipids, are fundamental to cellular function. The fucose moiety is often found at the non-reducing end of these structures, acting as a key recognition element. oup.com Synthetic chemistry provides indispensable tools for building these complex molecules from the ground up.
Fucosylated glycoproteins are involved in critical biological events, including host-pathogen interactions. For example, fucosylated glycoproteins can serve as functional receptors for the cholera toxin. nih.govnih.gov To study these interactions, synthetic glycopeptides and glycoprotein (B1211001) mimics are invaluable. The synthesis involves attaching a desired glycan, containing fucose, to an amino acid or peptide backbone.
This compound can be used to fucosylate a suitable amino acid acceptor, such as a protected serine or threonine derivative, which is then incorporated into a peptide chain via solid-phase peptide synthesis (SPPS). nih.gov Alternatively, a larger oligosaccharide containing fucose can be assembled first and then conjugated to the peptide. To create glycoprotein mimics for studying protein-carbohydrate interactions, fucosylated glycans can be chemically linked to carrier proteins like bovine serum albumin (BSA). nih.gov
Glycolipids are integral components of cell membranes, and fucosylated versions play significant roles in cell signaling and antigenicity. researchgate.netmdpi.com For example, fucose-containing lacto-series glycolipids are important antigens found in human colonic adenocarcinoma cells. nih.gov The synthesis of these molecules involves the glycosylation of a lipid acceptor, such as a ceramide or a diacylglycerol derivative, with a fucosyl donor.
This compound is a suitable donor for constructing these molecules. The reaction would involve coupling the fucosyl bromide with a protected lipid acceptor containing a free hydroxyl group. researchgate.net Similarly, the synthesis of complex Glycosylphosphatidylinositol (GPI) anchor analogs, which tether proteins to cell membranes, can incorporate fucose residues using such chemical glycosylation strategies to probe their biological functions. Studies have shown that fucosylated glycolipids can sometimes act as "decoy receptors," binding toxins and protecting the cell, highlighting the complex and sometimes opposing roles of fucosylation on different molecular backbones. nih.govnih.gov
Understanding the interactions between fucosylated glycans and their binding partners (lectins, antibodies, toxins) is a major goal in glycobiology. nih.gov These interactions are often of low affinity and transient, making them difficult to study. nih.gov Synthetic probes, built around a core fucose structure, are essential tools for detecting, visualizing, and quantifying these events. nih.govresearchgate.net
This compound serves as the starting point for creating the fucose recognition element of these probes. The fucosyl donor is used to glycosylate a linker molecule, which can then be functionalized with a variety of reporter or effector groups.
Fluorescent Probes: The linker can be attached to a fluorophore, such as fluorescein. The resulting probe can be used in fluorescence microscopy or flow cytometry to visualize the binding of the fucose moiety to cell surfaces or to specific proteins. nih.govnih.gov
Biotinylated Probes: Attaching biotin (B1667282) to the fucosylated linker allows for detection using streptavidin conjugates in various assay formats, like ELISA, or for affinity purification of fucose-binding proteins. nih.gov
Photocrosslinking Probes: To capture transient interactions, a photoreactive group (e.g., a diazirine) can be incorporated into the probe. nih.gov Upon UV irradiation, the probe forms a covalent bond with the binding protein, allowing for its isolation and identification. nih.gov
These synthetic probes, often presented on multivalent scaffolds like dendrimers or beads to increase binding avidity, are powerful tools for identifying novel fucose-binding proteins and elucidating the functional roles of fucosylation in health and disease. nih.govnih.gov
| Probe Type | Core Component | Functional Group | Application | Example Reference Concept |
|---|---|---|---|---|
| Fluorescent Probe | Fucosylated Glycan | Fluorophore (e.g., Fluorescein) | Lectin/cell binding visualization | nih.govnih.gov |
| Affinity Probe | Fucosylated Glycan | Biotin | Protein purification, ELISA | nih.gov |
| Photocrosslinking Probe | Fucosylated Glycan | Photoreactive group (e.g., Diazirine) | Covalent capture of binding partners | nih.gov |
| Multivalent Probe | Fucosylated Glycan on a scaffold | Reporter or Affinity Tag | Enhanced avidity binding studies | nih.gov |
Advanced Analytical and Computational Studies
Spectroscopic Methodologies for Anomeric Configuration Assignment of Glycosylation Products
Determining the anomeric configuration (α or β) of the newly formed glycosidic bond is a critical step in characterizing the products of glycosylation reactions. A combination of spectroscopic techniques is often employed to unambiguously establish the stereochemistry at the anomeric center.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for the stereochemical elucidation of organic molecules, including glycosylation products derived from fucosyl donors. researcher.life Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the anomeric configuration.
Key NMR parameters for anomeric assignment include the chemical shift (δ) of the anomeric proton (H-1) and the anomeric carbon (C-1), as well as the scalar coupling constant between the anomeric proton and the adjacent proton on C-2 (³JH1,H2). creative-proteomics.comresearchgate.net Generally, the anomeric protons of α-glycosides resonate at a lower field (higher ppm value) compared to their β-glycoside counterparts. creative-proteomics.com For L-fucopyranosides, the anomeric proton signal typically appears in the range of 4.3-5.9 ppm. creative-proteomics.com
The magnitude of the ³JH1,H2 coupling constant is particularly diagnostic. For fucopyranosides, which are 6-deoxy-galactopyranosides, a small coupling constant (typically around 3-4 Hz) is indicative of a cis relationship between H-1 and H-2, corresponding to an α-anomer (axial-equatorial or equatorial-axial relationship). Conversely, a larger coupling constant (around 8-10 Hz) signifies a trans relationship, which is characteristic of a β-anomer (diaxial relationship). researchgate.net
Furthermore, ¹³C NMR chemical shifts of the anomeric carbon can provide corroborating evidence. The anomeric carbon of an α-fucoside generally resonates at a slightly different chemical shift compared to the β-anomer. researchgate.net Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the signals of the anomeric center and the surrounding atoms, especially in complex molecules. researchgate.netresearchgate.net Nuclear Overhauser Effect (NOE) experiments can also be employed to determine the spatial proximity between the anomeric proton and other protons in the molecule, further confirming the anomeric configuration. rsc.org
Table 1: Typical ¹H and ¹³C NMR Parameters for Anomeric Configuration Assignment of L-Fucosides
| Anomeric Configuration | Anomeric Proton (H-1) Chemical Shift (δ) | Anomeric Carbon (C-1) Chemical Shift (δ) | ³JH1,H2 Coupling Constant |
| α-L-Fucoside | ~5.0-5.5 ppm | Varies | ~3-4 Hz |
| β-L-Fucoside | ~4.4-4.8 ppm | Varies | ~8-10 Hz |
| Note: Exact chemical shifts can vary depending on the solvent and the nature of the aglycone. |
Optical Rotation: The measurement of specific rotation ([α]D) can serve as a straightforward method to distinguish between anomers, provided that both anomeric forms are available as reference compounds. According to Hudson's rules of isorotation, the contribution of the anomeric center to the total optical rotation is significantly different for α and β anomers. Generally, for a given series of glycosides, the α-anomer will be more dextrorotatory (or less levorotatory) than the corresponding β-anomer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgnih.gov While the sugar moiety itself may have a weak CD signal in the far-UV region, the introduction of a chromophoric group, such as the benzoyl groups in Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, can give rise to distinct CD spectra. The spatial arrangement of these chromophores relative to the sugar ring and to each other will differ between the α and β glycosylation products, potentially leading to characteristic CD spectra that can be used for anomeric assignment. The analysis is often complex and may require comparison with reference compounds or theoretical calculations of the expected CD spectra for each anomer.
Mass Spectrometry-Based Characterization and Fragmentation Analysis of Fucosylated Products
Mass spectrometry (MS) is an indispensable tool for the characterization of glycosylation products, providing information on molecular weight, and through tandem mass spectrometry (MS/MS), structural details including sequence and linkage information. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of glycans and glycoconjugates, as it allows for the generation of intact molecular ions with minimal fragmentation. nih.govnih.govacs.org
When analyzing the products of a glycosylation reaction with this compound, ESI-MS can rapidly confirm the successful coupling by detecting the mass of the expected fucosylated product. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its identity. nih.govmdpi.com
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated molecular ion, providing valuable structural information. nih.govsciex.com The fragmentation patterns of fucosylated glycans are well-studied. A characteristic fragmentation is the loss of the fucose residue (a mass difference of 146 Da for a deoxyhexose), which confirms the presence of fucose in the molecule. nih.gov The fragmentation of the glycosidic bond can also provide clues about the linkage position. Cross-ring cleavages can sometimes yield information about the positions of protecting groups. acs.org While standard MS/MS is generally not able to distinguish between anomers, specialized techniques combined with chromatography or ion mobility can sometimes provide separation and differential fragmentation that aids in anomeric assignment. acs.org
Table 2: Common Mass Spectrometric Observations in the Analysis of Fucosylated Products
| Analytical Technique | Information Obtained | Relevance to Fucosylated Products |
| ESI-MS | Molecular Weight | Confirmation of successful glycosylation and product identity. nih.gov |
| High-Resolution MS | Accurate Mass / Elemental Composition | Unambiguous determination of the molecular formula. mdpi.com |
| ESI-MS/MS | Fragmentation Pattern | Confirmation of fucose presence (loss of 146 Da) and linkage information. nih.govacs.org |
Theoretical Chemistry Approaches to Glycosylation Mechanisms
Computational chemistry provides powerful insights into the mechanisms of glycosylation reactions, allowing for the study of transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally. nih.gov
Density Functional Theory (DFT) has become a standard tool for investigating the reaction mechanisms of glycosylation. researcher.life By calculating the potential energy surface of the reaction, DFT can be used to determine the structures and energies of reactants, intermediates, transition states, and products. This allows for the elucidation of the most likely reaction pathway.
For glycosylation reactions involving fucosyl bromides, DFT calculations can be used to model the formation of the key glycosyl oxocarbenium ion intermediate and its subsequent reaction with a nucleophilic acceptor. These calculations can help to rationalize the observed stereoselectivity of the reaction. For example, by comparing the activation energies for the formation of the α and β products, one can predict which anomer should be favored. researchgate.net The calculations can also model the influence of protecting groups, such as the benzoyl groups in this compound, on the stability of the transition states and thus on the stereochemical outcome. researchgate.net The effect of the solvent can also be incorporated into these models to provide a more accurate picture of the reaction in solution. nih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the conformational preferences of reactants and intermediates in solution. nih.govchemrxiv.org For glycosylation reactions, MD simulations can be used to explore the conformational landscape of the fucosyl donor and the glycosyl-acceptor complex prior to the reaction. researchgate.netnih.gov
The conformation of the pyranose ring and the orientation of the leaving group at the anomeric center can have a profound impact on the stereochemical outcome of the glycosylation. MD simulations can reveal the preferred conformations of this compound in different solvents. researchgate.net Furthermore, simulations can model the pre-organization of the glycosyl donor and acceptor molecules, which can be a key factor in determining the rate and selectivity of the reaction. By simulating the system in an explicit solvent, MD can provide a detailed picture of the role of solvent molecules in stabilizing intermediates and transition states. nih.gov
Computational Prediction of Stereoselectivity
The stereochemical outcome of glycosylation reactions involving fucopyranosyl donors, including 2,3,4-Tri-O-benzoyl-L-fucopyranose, is a complex interplay of various factors. Predicting the α/β-selectivity is a significant challenge in carbohydrate chemistry. To address this, advanced computational methods, including quantum mechanical calculations and machine learning algorithms, have been increasingly employed to model and predict the stereoselectivity of these reactions with greater accuracy. mpg.de
Mechanistic Insights and Influencing Factors
Computational models are built upon a fundamental understanding of the glycosylation mechanism. For benzoylated fucosyl donors, the presence of electron-withdrawing benzoyl groups at the C-2, C-3, and C-4 positions significantly influences the reactivity and the stereochemical course of the reaction. These groups tend to favor the formation of β-glycosides. nih.gov The reaction can proceed through different pathways, such as SN1-like (dissociative) or SN2-like (inversive) mechanisms, and the balance between them dictates the final stereochemical ratio. nih.gov The nature of the nucleophile (acceptor), the solvent, and the reaction temperature are all critical factors that computational models must account for. mpg.denih.gov For instance, more reactive nucleophiles often favor an SN2-like pathway, leading to β-products, while less reactive acceptors may proceed through an SN1-like mechanism, potentially leading to different stereochemical outcomes. nih.gov
Machine Learning and Predictive Modeling
A prominent approach to predicting stereoselectivity involves the use of machine learning, particularly random forest algorithms. mpg.de These models are trained on datasets from a large number of glycosylation reactions where the steric and electronic properties of all reactants and the reaction conditions are quantified using quantum mechanical calculations. mpg.de
The model learns the complex, non-linear relationships between these input features and the experimentally observed α/β ratio. For a given reaction with a fucosyl electrophile, the model can then predict the stereochemical outcome with a high degree of accuracy. mpg.de A study demonstrated that a trained model could predict stereoselectivities for unseen reactants and conditions with a root mean square error (RMSE) of 6.8%. mpg.de This approach has successfully predicted outcomes for fucose electrophiles, among others. mpg.de
Another related strategy employs transfer learning with a "Carbohydrate Transformer" model. chemrxiv.org This type of model, initially trained on a massive dataset of general organic reactions, can be fine-tuned on a smaller, more specific dataset of carbohydrate reactions to achieve high accuracy in predicting both regioselectivity and stereoselectivity. chemrxiv.org Such models have demonstrated a top-1 prediction accuracy of over 70% for complex carbohydrate reactions. chemrxiv.org
The key factors and descriptors used in these computational models are summarized in the table below.
| Component | Descriptor Type | Examples of Descriptors Used in Models | Influence on Stereoselectivity |
| Electrophile (Fucosyl Donor) | Electronic & Steric | ¹³C NMR chemical shift (C1), Stereochemistry at C2 and C4 (axial/equatorial) mpg.de | The electronic nature of protecting groups (e.g., benzoyl) and the anomeric configuration are critical for determining the stability of reaction intermediates. nih.gov |
| Nucleophile (Acceptor) | Electronic & Steric | ¹⁷O NMR chemical shift, Exposed surface area of the oxygen and adjacent carbon atoms mpg.de | Highly reactive nucleophiles can favor SN2-type reactions and influence the α/β ratio. nih.gov |
| Acid Catalyst/Activator | Electronic & Steric | HOMO energy, Exposed surface area mpg.de | The activator influences the formation and reactivity of the key glycosylating species. |
| Solvent | Polarity/Electrostatics | Minimum and maximum electrostatic potential mpg.de | The solvent can stabilize or destabilize reaction intermediates and transition states, potentially shifting the mechanistic pathway between SN1 and SN2. mpg.de |
| Temperature | Thermodynamic | Reaction Temperature (°C) mpg.de | Temperature affects reaction kinetics and can influence the selectivity of the glycosylation. mpg.de |
Density Functional Theory (DFT) Calculations
Beyond machine learning, Density Functional Theory (DFT) is a powerful quantum mechanical method used to gain a deeper mechanistic understanding. nih.gov DFT calculations can be used to model the entire reaction pathway of a glycosylation, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov
By calculating the energy barriers for the transition states leading to the α- and β-products, chemists can predict the kinetically favored stereoisomer. nih.gov Methods like M06-2X combined with a solvation model are often used to investigate reaction mechanisms and the origins of stereoselectivity. nih.gov These analyses can reveal subtle noncovalent interactions in the transition states that ultimately determine the stereochemical outcome. nih.gov While computationally intensive, DFT provides a bottom-up, physics-based prediction of stereoselectivity that complements the data-driven approach of machine learning.
Emerging Trends and Future Research Directions
Innovations in Highly Stereoselective Fucosylation Methodologies
The stereocontrolled formation of the glycosidic bond is a central challenge in carbohydrate chemistry. For fucose, this is particularly complex due to the frequent need for the sterically hindered 1,2-cis (α) linkage. Innovations are moving beyond traditional methods to achieve higher stereoselectivity.
Research has demonstrated that protecting groups are not merely passive masks but actively influence the stereochemical outcome of glycosylation reactions. nih.gov The benzoyl groups in Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose are a prime example of participating groups. A benzoyl group at the O-3 position of a fucosyl bromide donor has been shown to have a more significant impact on the efficiency of α-fucosylation than a benzoyl group at O-4. researchgate.net This is hypothesized to result from the ability of the O-3 benzoyl group to participate in the stabilization of the transient glycosyl cation intermediate. researchgate.net
Modern strategies focus on several key areas to enhance stereocontrol:
Remote Participation: The use of participating protecting groups at positions remote from the anomeric center (like C-3, C-4, or C-6) is a sophisticated strategy to influence the stereochemical environment of the reacting center. researchgate.net While neighboring group participation from C-2 is a classic method for achieving 1,2-trans glycosides, remote participation is being explored to steer the formation of challenging 1,2-cis linkages. researchgate.net
Reagent and Condition Optimization: The choice of promoter, solvent, and temperature can dramatically shift the stereochemical outcome. rsc.org Even for donors with participating groups, reaction conditions can be tuned to favor specific stereoisomers. acs.org For instance, certain solvent effects can stabilize or destabilize the oxocarbenium ion intermediate, influencing the facial selectivity of the incoming nucleophile. acs.org
Computational Modeling: The use of machine learning and quantum mechanical calculations is becoming instrumental in predicting the stereoselectivity of glycosylation reactions. rsc.org By quantifying the steric and electronic contributions of the donor, acceptor, and catalyst, models can predict the α/β ratio with increasing accuracy, guiding the design of experiments for optimal outcomes. rsc.org
| Factor | Influence on Stereoselectivity | Example/Mechanism | Reference |
|---|---|---|---|
| Protecting Group at C-2 | Directs 1,2-trans products via neighboring group participation. | An acyl group (e.g., benzoyl) forms a dioxolenium ion intermediate, blocking one face from nucleophilic attack. | nih.gov |
| Protecting Groups at C-3/C-4 | Can influence α/β selectivity through remote participation, conformational rigidity, and electronic effects. | A benzoyl group at O-3 in fucosyl donors can stabilize the glycosyl cation, affecting α-fucosylation efficiency. | researchgate.net |
| Solvent | Can influence the reaction mechanism (SN1 vs. SN2) and the stability of intermediates. | Ether-based solvents can participate in the reaction to favor α-glycoside formation. | rsc.org |
| Promoter/Catalyst | Activates the glycosyl donor and can influence the geometry of the transition state. | Acid catalysts are used to generate the reactive oxocarbenium ion. | rsc.org |
| Temperature | Affects reaction kinetics and the equilibrium between different intermediates. | Lower temperatures can enhance selectivity by favoring the most stable transition state. | rsc.org |
Integration of Chemoenzymatic Strategies Utilizing this compound or its Synthetic Products
Chemoenzymatic synthesis has emerged as a powerful paradigm that merges the robustness of chemical synthesis with the unparalleled specificity of enzymatic catalysis. nih.govmdpi.com While enzymes like fucosyltransferases use activated sugar nucleotides such as GDP-fucose as donors, not fucosyl bromides, the products derived from this compound are ideal substrates for subsequent enzymatic modifications. pnas.orgoup.com
A typical chemoenzymatic workflow involves:
Chemical Synthesis: this compound is used to chemically synthesize a core fucosylated structure. This allows for the creation of non-natural linkages or the incorporation of functionalities not recognized by enzymes.
Deprotection: The benzoyl protecting groups are removed to unmask the hydroxyl groups.
Enzymatic Elongation: The resulting deprotected fucosylated oligosaccharide serves as an acceptor substrate for specific glycosyltransferases. nih.gov For example, fucosyltransferases can add fucose moieties, or other enzymes like galactosyltransferases and sialyltransferases can extend the glycan chain, creating complex, biologically relevant structures with absolute regio- and stereocontrol. nih.govresearchgate.net
This approach has been successfully used to prepare libraries of complex glycans, such as Lewis X (Lex) trisaccharide derivatives. pnas.orgresearchgate.netnih.gov Researchers can chemically synthesize fucose analogs, incorporate them into an acceptor, and then use enzymes like fucosyltransferases to build upon this foundation, creating diverse structures for biological screening. pnas.org One-pot multienzyme (OPME) systems are a particularly efficient advancement, where multiple enzymes work sequentially in a single reaction vessel to build complex glycans from simpler precursors. nih.govescholarship.org
| Step | Description | Key Reagents/Enzymes | Outcome | Reference |
|---|---|---|---|---|
| 1. Chemical Glycosylation | A fucosyl donor is coupled to a glycosyl acceptor. | This compound, Glycosyl Acceptor, Promoter (e.g., Silver triflate) | Protected fucosylated disaccharide | scholaris.ca |
| 2. Global Deprotection | Removal of all protecting groups (e.g., benzoyl esters). | Sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation) | Free fucosylated disaccharide | youtube.com |
| 3. Enzymatic Extension | The free disaccharide acts as an acceptor for a specific enzyme to add another sugar unit. | Fucosyltransferase, GDP-fucose | Trisaccharide with a new, specific fucosidic linkage | nih.govnih.gov |
Advancements in Automated Synthesis Platforms for Complex Fucosylated Glycans
The slow, labor-intensive nature of traditional oligosaccharide synthesis has driven the development of automated platforms. nih.govrsc.org Inspired by the success of automated peptide and oligonucleotide synthesizers, Automated Glycan Assembly (AGA) has revolutionized the field. acs.orgmpg.de These platforms perform the repetitive cycles of coupling and deprotection required for oligosaccharide synthesis on a solid support, significantly reducing synthesis time and the need for specialized expertise. nih.govrsc.org
Fucosylated glycans have been prominent targets for AGA. For example, platforms have been used to rapidly assemble a variety of biologically important fucosylated structures, including Lewis antigens and fucoidan (B602826) oligosaccharides. rsc.orgacs.orgmpg.de The process involves loading a solid-phase resin with an initial sugar, which is then extended by sequentially adding building blocks, including fucosyl donors. fu-berlin.de While many platforms use fucosyl donors with thioglycoside or trichloroacetimidate (B1259523) leaving groups for their stability and reactivity profiles, the underlying principle of using protected monosaccharide building blocks is the same.
Recent advancements in automation include:
Solution-Phase Automation: Newer systems are being developed for automated synthesis in the solution phase, which can overcome some limitations of solid-phase synthesis, such as the scalability and the synthesis of very large polysaccharides. acs.orgnih.gov
Enzymatic Automation: Platforms that automate enzymatic synthesis are also emerging. nih.gov These systems use a "catch and release" approach where glycosyltransferase reactions occur in solution, and the product is purified by solid-phase extraction, enabling the rapid assembly of complex glycans without the need for protecting groups. nih.gov
Continuous-Flow Synthesis: Automated continuous-flow systems have been developed for the O-fucosylation of amino acids and carbohydrates, simplifying the synthesis of O-linked fucosylated glycopeptides and human milk oligosaccharide analogs. proquest.com
| Approach | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solid-Phase AGA | Growing glycan chain is anchored to an insoluble resin; reagents are flowed through. | Facile purification of intermediates; high efficiency and speed for defined sequences. | Can be difficult to scale up; monitoring reactions can be challenging. | rsc.orgrsc.org |
| Solution-Phase Automation | Glycosylation cycles are performed in solution, often using tags (e.g., fluorous) for purification. | More scalable; suitable for synthesizing very large polysaccharides. | Purification can be more complex than simple filtration. | acs.orgnih.gov |
| Enzymatic Automation | Uses glycosyltransferases in solution with automated solid-phase extraction for purification. | No protecting groups needed; absolute stereospecificity; aqueous conditions. | Requires access to a library of active and stable enzymes; limited to natural linkages. | nih.gov |
Exploration of Novel Protecting Group Architectures for Fucosyl Donors
The choice of protecting group profoundly influences a glycosyl donor's reactivity and stereodirecting properties. nih.govresearchgate.net While benzoyl groups, as found in this compound, are effective participating groups, the search for novel protecting group architectures is a vibrant area of research aimed at achieving finer control over glycosylation outcomes. semanticscholar.orgrsc.org
Future research is focused on several classes of novel protecting groups:
Conformation-Constraining Groups: These groups lock the pyranose ring into a specific conformation, which can pre-organize the donor for a desired stereochemical outcome. For example, a 4,6-O-benzylidene group on a mannoside donor can favor the formation of β-mannosidic linkages by destabilizing the formation of an oxocarbenium ion and favoring an α-triflate intermediate. nih.gov Similar strategies can be applied to fucosyl donors.
Electronically-Tuned Groups: The electron-donating or electron-withdrawing nature of a protecting group significantly alters the reactivity of the glycosyl donor. youtube.com Researchers are designing groups with specific electronic properties to either "arm" a donor (make it more reactive) or "disarm" it (make it less reactive). This allows for chemoselective glycosylation strategies where donors with different protecting groups can be selectively activated in the same reaction mixture.
Relay Protecting Groups: These are sophisticated groups that can participate in the reaction from a distance and then transfer to the acceptor molecule, offering unique pathways for stereocontrol. semanticscholar.org
Orthogonal Protecting Groups: The development of a wide array of orthogonal protecting groups—groups that can be removed under specific conditions without affecting others—is crucial for the synthesis of highly complex and branched oligosaccharides. youtube.com This allows for the selective deprotection of a single hydroxyl group on a complex molecule for further glycosylation.
| Protecting Group Class | Primary Function | Mechanism of Stereocontrol | Example | Reference |
|---|---|---|---|---|
| Acyl (Participating) | Protect hydroxyls; direct 1,2-trans glycosylation. | Neighboring group participation via a dioxolenium ion. | Benzoyl (Bz), Acetyl (Ac) | nih.gov |
| Ether (Non-participating) | Protect hydroxyls; generally used for 1,2-cis glycosylation. | Does not participate; outcome depends on other factors (solvent, anomeric effect). | Benzyl (B1604629) (Bn) | nih.gov |
| Conformation-Constraining | Lock the pyranose ring in a specific chair or boat conformation. | Alters ground-state energy and transition state geometry to favor one stereoisomer. | 4,6-O-Benzylidene | nih.gov |
| Silyl (B83357) Ethers | Protect hydroxyls, often with selectivity for primary alcohols. | Generally non-participating; bulky silyl groups can provide steric hindrance. | tert-Butyldimethylsilyl (TBDMS) | youtube.com |
Q & A
Basic Questions
Q. What are the primary synthetic routes for preparing Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, and how is its structural integrity validated?
- Methodological Answer : The synthesis typically involves sequential benzoylation of L-fucose to introduce protecting groups, followed by bromination at the anomeric position. Key steps include:
- Benzoylation : Selective protection of hydroxyl groups using benzoyl chloride under controlled basic conditions (e.g., pyridine/DMAP).
- Bromination : Activation of the anomeric hydroxyl with HBr/acetic acid or using imidate intermediates (e.g., trichloroacetimidate) for regioselective substitution .
- Validation : Structural confirmation employs / NMR to verify benzoyl group positions and anomeric configuration. Mass spectrometry (HRMS) confirms molecular weight, while optical rotation ([α]) matches literature values for L-configuration (e.g., +62° in CHCl as in related fucose derivatives) .
Q. What are the critical applications of this compound in carbohydrate chemistry and drug development?
- Methodological Answer : It serves as a glycosyl donor in oligosaccharide synthesis, enabling stereocontrolled formation of α-L-fucosidic linkages. Applications include:
- Glycosylation : Coupling with acceptors (e.g., galactose or glucosamine derivatives) using Lewis acids (TMSOTf, BF) to construct tumor-associated antigens or antimicrobial glycoconjugates .
- Drug Development : Synthesis of glycomimetics for targeting lectins in cancer immunotherapy or viral entry inhibitors (e.g., HIV gp120) .
Q. Which analytical techniques are essential for assessing purity and stability?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) or TLC (visualized with ceric ammonium molybdate) to monitor reaction progress.
- Stability : Accelerated degradation studies under varying humidity/temperature, analyzed via NMR to detect benzoyl group hydrolysis or anomeric bromine displacement .
Advanced Research Questions
Q. How can researchers optimize glycosylation yields when using this donor, particularly in sterically hindered environments?
- Methodological Answer : Low yields often arise from poor acceptor nucleophilicity or competing side reactions. Strategies include:
- Activation : Use of NIS/TfOH for milder conditions or preactivation protocols to generate reactive intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DCM/EtO mixtures) improve donor solubility and reduce aggregation.
- Temperature : Lower temperatures (−40°C to 0°C) suppress β-elimination, favoring α-selectivity .
Q. How do stereochemical outcomes vary with different catalysts, and how can contradictions in literature data be resolved?
- Methodological Answer :
- Catalyst Comparison : TMSOTf promotes α-selectivity via oxocarbenium ion stabilization, whereas BF-EtO may lead to β-anomers due to differing transition-state stabilization.
- Data Resolution : Cross-validate results using - COSY/NOESY NMR to confirm linkage stereochemistry. For contradictory reports, replicate conditions with rigorously dried solvents and in situ monitoring via NMR (if fluorinated analogs are used) .
Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
